molecular formula C6H12ClNO2 B1463895 (R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 702710-17-6

(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1463895
CAS RN: 702710-17-6
M. Wt: 165.62 g/mol
InChI Key: ZHNOJJGMMVVUGM-NUBCRITNSA-N
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Description

(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-MPCA, is a chiral acid used in a variety of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 191.64 g/mol. (R)-MPCA is a versatile compound that is used in a variety of applications, including synthesis, biochemical and physiological studies, and drug development.

Mechanism of Action

Target of Action

N-Methyl-D-proline Hydrochloride is a complex compound with potential targets in the central nervous system. It is suggested to have an agonist action on one of the glutamate receptor subtypes . This receptor subtype is known to play a crucial role in neuroexcitatory events and modulating calcium homeostasis .

Mode of Action

It is known that the compound interacts with its targets in the central nervous system, potentially influencing the activity of the n-methyl-d-aspartate (nmda) receptors . This interaction could lead to changes in neuronal excitability and excessive stimulation, which are characteristic of certain neurological conditions .

Biochemical Pathways

N-Methyl-D-proline Hydrochloride may influence several biochemical pathways. For instance, it might affect the pathway involving the conversion of glutamic acid to proline . This could potentially lead to changes in the levels of these amino acids in the body, impacting various physiological processes.

Result of Action

The molecular and cellular effects of N-Methyl-D-proline Hydrochloride’s action are likely to be diverse, given its potential targets and modes of action. For instance, its interaction with NMDA receptors could lead to changes in neuronal excitability, potentially influencing cognitive function and other neurological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-D-proline Hydrochloride. Factors such as temperature and pH could affect the compound’s stability and activity . Moreover, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with N-Methyl-D-proline Hydrochloride, influencing its efficacy and safety.

properties

IUPAC Name

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNOJJGMMVVUGM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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